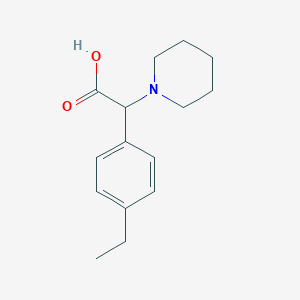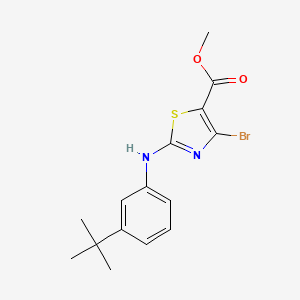
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and has a predicted boiling point of approximately 438.4°C at 760 mmHg .
Preparation Methods
The synthesis of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-aminothiazole with 3-tert-butylphenyl isocyanate, followed by esterification with methanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The thiazole ring in the compound is known to participate in various biochemical pathways, potentially affecting the activity of enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Methyl 4-bromo-2-(3-tert-butylphenylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 4-bromo-2-methylthiazole-5-carboxylate: Similar in structure but with a methyl group instead of the tert-butylphenylamino group.
Methyl 4-bromo-2-aminothiazole-5-carboxylate: Contains an amino group instead of the tert-butylphenylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H17BrN2O2S |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
methyl 4-bromo-2-(3-tert-butylanilino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2S/c1-15(2,3)9-6-5-7-10(8-9)17-14-18-12(16)11(21-14)13(19)20-4/h5-8H,1-4H3,(H,17,18) |
InChI Key |
XELXASSAZLMKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




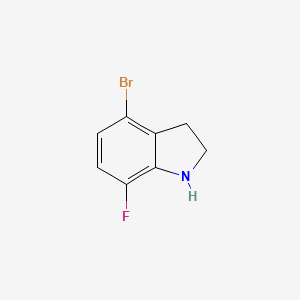
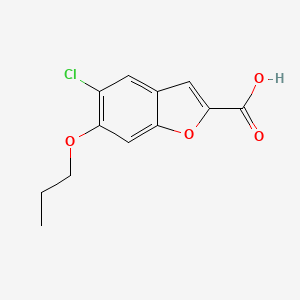
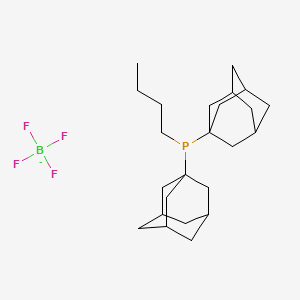
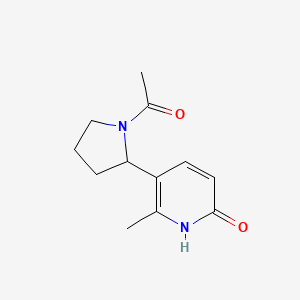
![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)
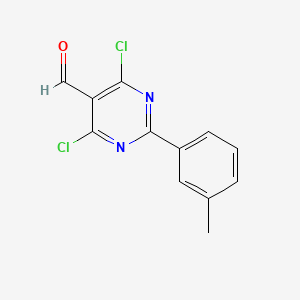
![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)
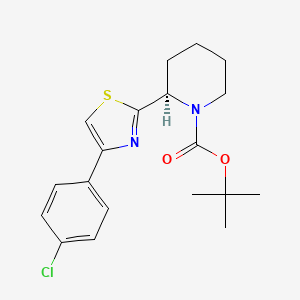
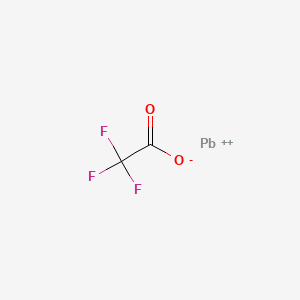
![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)
